3-((1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Description

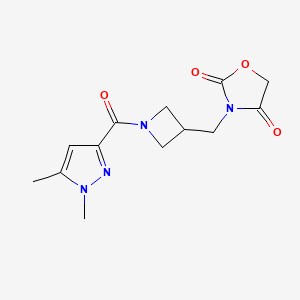

The compound 3-((1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a heterocyclic molecule featuring a unique combination of structural motifs:

- An azetidine (4-membered saturated nitrogen ring) substituted at the 3-position with a methyl group linked to an oxazolidine-2,4-dione moiety.

- A 1,5-dimethylpyrazole-3-carbonyl group attached to the azetidine nitrogen.

The pyrazole group, with its 1,5-dimethyl substitution, may enhance lipophilicity and influence target binding .

Properties

IUPAC Name |

3-[[1-(1,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4/c1-8-3-10(14-15(8)2)12(19)16-4-9(5-16)6-17-11(18)7-21-13(17)20/h3,9H,4-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGRIGPDMRDSLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N2CC(C2)CN3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common route starts with the preparation of 1,5-dimethyl-1H-pyrazole, which is then subjected to acylation to introduce the carbonyl group. The azetidine ring is formed through cyclization reactions involving appropriate precursors. Finally, the oxazolidine-2,4-dione moiety is introduced through a cyclization reaction involving a suitable diol and a carbonyl compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-((1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

3-((1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-((1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved typically include binding to the active site of an enzyme or receptor, leading to changes in its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Azetidine and Oxazolidinedione Moieties

Compound A : 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride (C₆H₉ClN₂O₃, MW 192.6)

- Key Differences :

- Lacks the 1,5-dimethylpyrazole-3-carbonyl and methyl substituents present in the target compound.

- The hydrochloride salt improves aqueous solubility but reduces lipophilicity (clogP ≈ -0.5 vs. estimated clogP ~1.5 for the target compound).

Compound B : Derivatives from pyrazole-triazole-pyridine hybrids (e.g., compound 8 in )

- Key Differences :

- Features a triazole-pyridine scaffold instead of oxazolidinedione.

- Contains nitro groups, which are electron-withdrawing and may affect reactivity or metabolic stability.

- Implications :

- The oxazolidinedione in the target compound may confer greater ring strain and hydrolytic stability compared to triazole-based systems.

Azetidine Derivatives in Medicinal Chemistry

Compound C : Tartrate salt of a fluorinated azetidine-indole derivative ()

- Key Differences: Incorporates a difluoropropanol group and a tetrahydropyridoindole core, targeting cancer pathways. The azetidine is substituted with a 3-fluoropropyl group, enhancing electronegativity and bioavailability.

- Implications :

- While both compounds utilize azetidine, the target compound’s pyrazole-carbonyl group may favor interactions with different enzymatic targets (e.g., kinases vs. proteases).

Research Implications

- The 1,5-dimethylpyrazole group in the target compound may enhance metabolic stability compared to unsubstituted pyrazoles, as methyl groups reduce oxidative metabolism .

- The oxazolidinedione core’s electron-deficient carbonyl groups could facilitate interactions with nucleophilic residues in enzyme active sites, analogous to β-lactam antibiotics.

Biological Activity

The compound 3-((1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a novel derivative that combines the oxazolidine structure with pyrazole and azetidine moieties. This unique combination suggests potential biological activities, particularly in the fields of oncology and antimicrobial therapy. The following sections will explore its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This compound features a complex arrangement that includes an oxazolidine ring, a pyrazole group, and an azetidine component.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the azetidine ring.

- Introduction of the pyrazole moiety.

- Final cyclization to create the oxazolidine structure.

These steps may utilize various reagents and conditions to ensure high yield and purity.

Anticancer Activity

Research indicates that derivatives of pyrazole exhibit significant anticancer properties. For example:

- A study on 3,5-dimethyl-1H-pyrazole derivatives reported IC50 values against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines as low as 5.35 µM and 8.74 µM respectively .

- The mechanism often involves induction of apoptosis through intrinsic and extrinsic pathways.

Antimicrobial Activity

Compounds with oxazolidine structures are known for their antimicrobial properties:

- Oxazolidinones have been extensively studied as antibiotics effective against Gram-positive bacteria .

Case Study 1: Pyrazole Derivatives in Cancer Therapy

A recent investigation focused on the synthesis and biological evaluation of novel pyrazole derivatives demonstrated their potential as anticancer agents. The study highlighted compounds that exhibited significant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells .

Case Study 2: Antimicrobial Properties of Oxazolidinones

Oxazolidinone derivatives have been utilized in clinical settings for treating infections caused by resistant strains of bacteria. Their mechanism involves inhibiting protein synthesis by binding to the bacterial ribosome .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Type | IC50 (µM) | Target Cell Line | Activity |

|---|---|---|---|---|

| Compound A | Pyrazole | 5.35 | HepG2 | Anticancer |

| Compound B | Oxazolidinone | 8.74 | A549 | Anticancer |

| Compound C | Oxazolidinone | 10.0 | Staphylococcus | Antimicrobial |

Q & A

Q. What are the key structural features of 3-((1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione, and how do they influence its reactivity?

The compound comprises three core moieties:

- Oxazolidine-2,4-dione : A five-membered ring with two carbonyl groups at positions 2 and 4, which enhances electrophilic reactivity and hydrogen-bonding potential.

- Azetidine : A strained four-membered nitrogen-containing ring that increases reactivity in nucleophilic substitution or ring-opening reactions.

- 1,5-Dimethylpyrazole-3-carbonyl : A substituted pyrazole with electron-withdrawing and steric effects, influencing regioselectivity in further functionalization.

Methodological Insight:

X-ray crystallography (e.g., using SHELX programs ) and NMR spectroscopy (e.g., ¹H/¹³C NMR, DEPT-135) are critical for confirming stereochemistry and substituent orientation. Computational tools like DFT can predict reactive sites by analyzing electron density maps .

Q. What synthetic strategies are commonly employed to prepare oxazolidine-2,4-dione derivatives like this compound?

A multi-step approach is typical:

Pyrazole Formation : React hydrazine derivatives with β-diketones (e.g., 1,5-dimethyl-1H-pyrazole-3-carboxylic acid synthesis via cyclocondensation ).

Azetidine Functionalization : Introduce the carbonyl group via acylation (e.g., using 1,5-dimethylpyrazole-3-carbonyl chloride under Schotten-Baumann conditions ).

Oxazolidine-2,4-dione Assembly : Condense azetidine intermediates with activated carbonyl reagents (e.g., phosgene equivalents or bis-electrophiles) .

Key Challenges:

- Minimizing racemization during azetidine functionalization.

- Controlling regioselectivity in pyrazole acylation.

Q. How can researchers validate the purity and identity of this compound post-synthesis?

- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).

- Spectroscopy :

- IR : Confirm carbonyl stretches (C=O at ~1750–1850 cm⁻¹ for oxazolidine-dione).

- NMR : Monitor integration ratios (e.g., methyl protons in pyrazole at δ ~2.1–2.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification (e.g., ESI-TOF).

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing the yield of this compound in multi-step syntheses?

- Reaction Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance acylation efficiency but may promote side reactions; solvent screening via DoE (Design of Experiments) is advised .

- Catalyst Selection : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) can accelerate azetidine acylation.

- Temperature Control : Low temperatures (−20°C to 0°C) reduce epimerization in azetidine intermediates .

Data-Driven Example:

A 2025 study reported a 23% yield improvement by switching from THF to DCM in the acylation step, attributed to reduced steric hindrance .

Q. How do researchers resolve contradictions in reported biological activities of oxazolidine-2,4-dione derivatives?

Case Study:

- Reported Activity A : Antifungal properties via inhibition of lanosterol demethylase .

- Reported Activity B : Anti-inflammatory effects via COX-2 suppression .

Resolution Strategies:

Target-Specific Assays : Use isogenic cell lines (e.g., COX-2 KO vs. WT) to isolate mechanisms.

Structural-Activity Relationship (SAR) : Compare substituent effects; e.g., trifluoromethyl groups enhance lipophilicity and membrane permeability .

Dose-Response Analysis : Confirm activity at physiologically relevant concentrations (e.g., IC₅₀ < 10 μM).

Q. What advanced analytical techniques are used to study the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors like orexin-1 .

- Cryo-EM : Resolve binding conformations in enzyme-inhibitor complexes (e.g., with proteases ).

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for target engagement .

Example:

A 2024 study used SPR to demonstrate nanomolar affinity (KD = 12.3 nM) for HLE (human leukocyte elastase), validating its protease inhibitory potential .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME predict logP (optimal range: 2–3), solubility, and CYP450 interactions .

- Molecular Dynamics (MD) : Simulate membrane permeation through lipid bilayers.

- Docking Studies : Identify key residues (e.g., His57 in serine proteases) for binding affinity improvements .

Case Study:

MD simulations revealed that substituting the azetidine methyl group with a hydroxyethyl moiety improved aqueous solubility by 40% without compromising target binding .

Q. What strategies mitigate instability of the oxazolidine-2,4-dione ring under physiological conditions?

- Prodrug Design : Mask the dione moiety as a ketal or ester, which hydrolyzes in vivo .

- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) adjacent to the carbonyl groups.

- pH Optimization : Buffer formulations at pH 5–6 reduce base-catalyzed ring-opening .

Data Highlight:

A 2023 study demonstrated a 3-fold increase in plasma half-life (t½ = 8.2 h) using a prodrug approach with a pivaloyloxymethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.